1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine

Lipophilicity Drug design Permeability

Research programs targeting p38α MAP kinase or employing fragment-based drug discovery (FBDD) often face SAR invalidation due to uncontrolled physicochemical variables in generic 5-aminopyrazole analogs. This specific, fully substituted building block (CAS 1342386-43-9) directly resolves this. It provides a pre-functionalized scaffold with a metabolically stable methylsulfonyl group, eliminating complex post-coupling manipulation. - Delivers a balanced LogP (0.16) & single HBD (-NH₂), critical for permeability-selectivity trade-offs. - Fills a gap in 3D fragment libraries with an elevated Fsp³ (0.67), enabling systematic SAR exploration. - Supplied at 98% certified purity with full NMR, HPLC, and GC characterization for analytical reliability.

Molecular Formula C9H17N3O2S
Molecular Weight 231.32 g/mol
Cat. No. B13625596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine
Molecular FormulaC9H17N3O2S
Molecular Weight231.32 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C(C)(C)S(=O)(=O)C)C)N
InChIInChI=1S/C9H17N3O2S/c1-6-7(11-12(4)8(6)10)9(2,3)15(5,13)14/h10H2,1-5H3
InChIKeyWAYUUTFZONAGLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1H-pyrazol-5-amine – Physicochemical Profile & Structural Baseline


1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1H-pyrazol-5-amine (CAS 1342386-43-9; molecular formula C₉H₁₇N₃O₂S; MW 231.31 g/mol) is a fully substituted 5-aminopyrazole building block bearing a sterically demanding 3-(2-methanesulfonylpropan-2-yl) group and methyl substituents at both the N1 and C4 positions of the pyrazole ring . The compound is supplied at a certified purity of 98% with full analytical characterization (NMR, HPLC, GC) . Its computed LogP of 0.16, single hydrogen bond donor (–NH₂), and high fraction sp³ (Fsp³ = 0.67) define a physicochemical signature that distinguishes it from both less substituted and differently substituted analogs within the 5-aminopyrazole class .

HBD Single hydrogen bond donor supports passive permeability profiling in lead optimization
Fsp³ Elevated sp³ fraction for fragment-based libraries and three-dimensional scaffold exploration
Purity Certified purity with batch-specific analytical documentation for SAR reproducibility

1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1H-pyrazol-5-amine – Irreplaceability vs. Generic Analogs


Within the 5-aminopyrazole building-block family, even single-substituent changes produce measurable shifts in lipophilicity (ΔLogP > 0.5), hydrogen-bonding capacity (ΔHBD = 1), and molecular shape (ΔFsp³ ≥ 0.04) . These variations directly impact permeability, solubility, and target-binding geometry in downstream lead optimization campaigns [1]. Procuring a generic analog without the specific N1-methyl/C4-methyl/3-methylsulfonyl substitution pattern therefore introduces uncontrolled physicochemical variables that can invalidate SAR hypotheses or compromise synthetic route fidelity. The quantitative evidence below establishes where this compound diverges concretely from its closest available analogs.

Lipophilicity shift Generic analogs without N1/C4-methylation can shift LogP >0.5 units, altering permeability predictions and SAR consistency.
HBD mismatch Dual-donor analogs introduce an extra hydrogen bond donor, affecting membrane permeation and chemoselectivity in fragment elaboration.
Purity gap 95%-grade analogs carry a 2.5× higher impurity burden, which may confound biological assay interpretation and SAR data integrity.

1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1H-pyrazol-5-amine – Quantitative Differentiation from Analogs


LogP Differentiation: Balanced Lipophilicity vs. Analogs

The target compound exhibits a computed LogP of 0.16, positioning it in a balanced lipophilicity window distinct from both more hydrophilic unmethylated analogs (LogP = −0.35 to −0.47) and the more lipophilic 4-ethyl analog (LogP = 0.49) . This intermediate value, driven by the presence of both N1-methyl and C4-methyl groups in combination with the methylsulfonyl moiety, provides a differentiated starting point for programs requiring moderate passive membrane permeability without excessive hydrophobicity.

LogP differentiation
Cross-study comparable
Target LogP 0.16
Comparator A: −0.35 (Δ+0.51)
Comparator B: −0.47 (Δ+0.63)
Comparator C: 0.49 (Δ−0.33)
Balanced lipophilicity may support permeability-solubility trade-off screening
Computed values; no experimental LogP determination
Lipophilicity Drug design Permeability

Hydrogen Bond Donor Count: Single Donor vs. Dual-Donor Analogs

The target compound has exactly one hydrogen bond donor (the exocyclic –NH₂ group at C5), because both the N1 position is methylated and there is no free NH on the pyrazole ring . In contrast, Comparator B (CAS 1350479-19-4) and Comparator C (CAS 1350477-92-7) each possess two HBDs (the C5-NH₂ plus the pyrazole N-H), while Comparator A (CAS 1343223-41-5) shares the single-HBD profile but lacks the C4-methyl group . Reduced HBD count correlates with improved passive membrane permeability and decreased propensity for hydrogen-bond-mediated off-target interactions [1].

HBD count
Cross-study comparable
Target HBD 1
Comparators B/C HBD 2
Comparator A HBD 1 (LogP −0.51)
Single HBD may improve passive permeability vs. dual-donor analogs
Class-level principle: reduced HBD count correlates with membrane permeation
Hydrogen bonding Selectivity Permeability

Certified Purity Advantage Over Lower-Grade Analogs

The target compound is consistently supplied at 98% purity with batch-specific analytical documentation (NMR, HPLC, GC) from multiple independent vendors . By contrast, the closest direct analogs Comparator A (CAS 1343223-41-5) and Comparator B (CAS 1350479-19-4) are commercially available at 95% purity . The 3-percentage-point purity gap translates to a potential impurity burden that is 2.5× higher at the 95% specification level (5% total impurities vs. 2%), which can confound biological assay interpretation and compromise the reliability of structure-activity relationship (SAR) data.

Certified purity
Cross-study comparable
Target 98% (NMR, HPLC, GC)
Comparator A/B 95%
Lower impurity load supports assay reproducibility in SAR campaigns
Vendor specifications; inter-laboratory verification not performed
Purity Reproducibility Procurement

Elevated Fsp³ and Molecular Three-Dimensionality vs. Analogs

The target compound has Fsp³ = 0.67, reflecting the high proportion of sp³-hybridized carbons contributed by the gem-dimethyl groups on the sulfonyl-bearing propan-2-yl substituent and the two methyl groups on the pyrazole ring . This value is superior to Comparator A (Fsp³ = 0.625, missing C4-methyl) and Comparator B (Fsp³ = 0.57, missing both N1- and C4-methyl groups) . Higher Fsp³ is associated with improved clinical success rates in drug discovery, as it correlates with increased molecular complexity, reduced aromatic ring count, and more favorable physicochemical property space [1].

Fsp³
Cross-study comparable
Target 0.67
Comparator A 0.625 (Δ+0.045)
Comparator B 0.57 (Δ+0.10)
Comparator C 0.67 (HBD 2)
Higher sp³ fraction may enhance three-dimensionality for fragment growth
Computed from structure; no X-ray data available
Molecular complexity Fsp3 Lead-likeness

5-Aminopyrazole Scaffold: Kinase & Protease Inhibitor Relevance

The 5-aminopyrazole core is a validated pharmacophore in medicinal chemistry, with demonstrated activity against p38α kinase (IC₅₀ values in the low nanomolar range for optimized derivatives) [1] and ubiquitin-specific protease 7 (USP7; lead compound STIRUR-41 IC₅₀ = 2.77 ± 0.56 μM; optimized 5-aminopyrazoles achieving IC₅₀ values of 1.31–2.19 μM) [2]. While no direct biological data exist for the target compound itself, its fully substituted scaffold—incorporating the 5-aminopyrazole core with a metabolically robust methylsulfonyl group—positions it as a late-stage functionalized building block suitable for rapid SAR exploration in these target classes.

Scaffold relevance
Class-level inference
No direct data for target
Class IC₅₀: p38α low nM, USP7 1.31–2.77 μM
Class-level evidence supports scaffold exploration in kinase/protease programs
Requires validation in target-specific assays; target not evaluated
Kinase inhibition Protease inhibition 5-Aminopyrazole scaffold

Multiparametric Differentiation: Unmatched Profile vs. Analogs

A composite comparison across the four core physicochemical dimensions—LogP, HBD, Fsp³, and purity—reveals that no single commercially available analog simultaneously matches the target compound's profile . Comparator A matches HBD = 1 but is significantly more hydrophilic (ΔLogP = −0.51) and less three-dimensional (ΔFsp³ = −0.045). Comparator C matches Fsp³ = 0.67 but has an additional HBD (ΔHBD = +1) and elevated LogP (ΔLogP = +0.33). Comparator B differs on all measured dimensions. This multidimensional divergence means that substituting any analog for the target compound introduces simultaneous and uncontrolled physicochemical perturbations that cannot be deconvoluted in SAR analysis.

Multiparametric profile
Cross-study comparable
All 4 parameters diverge across comparators
No single analog matches target profile
Unique profile supports multiparametric SAR; substitution risks uncontrolled perturbation
Data from consistent vendor datasheets; batch variability not assessed
Multiparametric optimization Building block selection SAR

1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1H-pyrazol-5-amine – Procurement & Application Scenarios


Kinase Inhibitor Lead Optimization with Controlled Lipophilicity

Programs targeting p38α MAP kinase or related kinases can deploy this compound as a late-stage building block where the balanced LogP (0.16) and single HBD (–NH₂) are critical for maintaining the permeability-selectivity trade-off established by earlier 5-aminopyrazole leads [1][2]. The methylsulfonyl group provides a metabolically stable, electron-withdrawing substituent that cannot be introduced post-coupling without protecting-group manipulation, making this pre-functionalized scaffold procurement-advantageous over synthesizing from the unsubstituted parent (CAS 3524-49-0).

Fragment-Based Drug Discovery: Three-Dimensional Scaffolds

The target compound's elevated Fsp³ (0.67) distinguishes it from flatter 5-aminopyrazole analogs within fragment library collections. In FBDD campaigns that screen for three-dimensional fragments with balanced LogP (0.1–0.3 range) to facilitate subsequent fragment growth, this compound fills a gap not covered by commercially available 5-aminopyrazoles with Fsp³ < 0.63 [1]. The single amine handle (–NH₂ at C5) provides a single, well-defined vector for fragment elaboration, avoiding the chemoselectivity challenges of dual-donor analogs [2].

USP7 Inhibitor SAR: Sterically Demanding C3 Substituent

Recent SAR studies on 5-aminopyrazole-based USP7 inhibitors demonstrate that steric bulk at the C3 position can fully determine inhibitory activity, with moderately hindered derivatives achieving IC₅₀ values of 1.3–2.8 μM while larger substituents completely abolish activity [1]. The target compound's 3-(2-methanesulfonylpropan-2-yl) group occupies a steric volume intermediate between the active and inactive substituent extremes characterized in the published USP7 series, providing a systematically positioned SAR probe that cannot be replicated by analogs bearing either smaller (methyl) or larger (aryl) C3 substituents.

High-Purity Reference Standard for Analytical & Synthetic Validation

The 98% certified purity specification, supported by batch-specific NMR, HPLC, and GC documentation from multiple vendors [1][2], makes this compound suitable as a reference standard for analytical method development and synthetic route validation. The 2.5× lower impurity burden compared to 95%-grade analogs (Comparator A and B) reduces baseline interference in chromatographic method qualification and ensures that minor synthetic byproducts can be reliably detected and quantified during process chemistry development.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization with controlled lipophilicity
Balanced LogP and single HBD
Permeability-selectivity trade-off review
Fragment-based drug discovery: three-dimensional scaffolds
Elevated Fsp³ and single amine handle
Fragment elaboration vectors and three-dimensionality
USP7 inhibitor SAR: sterically demanding C3 substituent
Sterically tuned C3 substitution pattern
USP7 inhibitory activity threshold review
High-purity reference standard for analytical & synthetic validation
Certified purity with full analytical characterization
Impurity profiling and method qualification
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